Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride

Analgesic activity Structure-activity relationship Norbornene scaffold

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride (CAS 201815-59-0, MF: C₇H₁₂ClN, MW: 145.63 g/mol) is the hydrochloride salt of a rigid, unsaturated bicyclic amine built on the norbornene framework. The compound presents a primary amine at the 2-position and a carbon-carbon double bond at the 5-position of the bicyclo[2.2.1]heptane ring system.

Molecular Formula C7H12ClN
Molecular Weight 145.63
CAS No. 201815-59-0
Cat. No. B2371347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[2.2.1]hept-5-en-2-amine hydrochloride
CAS201815-59-0
Molecular FormulaC7H12ClN
Molecular Weight145.63
Structural Identifiers
SMILESC1C2CC(C1C=C2)N.Cl
InChIInChI=1S/C7H11N.ClH/c8-7-4-5-1-2-6(7)3-5;/h1-2,5-7H,3-4,8H2;1H
InChIKeyPQQHHKHEYAMJSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride (CAS 201815-59-0) – Bicyclic Amine Scaffold Procurement Baseline


Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride (CAS 201815-59-0, MF: C₇H₁₂ClN, MW: 145.63 g/mol) is the hydrochloride salt of a rigid, unsaturated bicyclic amine built on the norbornene framework. The compound presents a primary amine at the 2-position and a carbon-carbon double bond at the 5-position of the bicyclo[2.2.1]heptane ring system . This dual functionality – a nucleophilic amine and an olefinic handle – distinguishes it from saturated norbornane-2-amines and N-alkylated analogs. The hydrochloride salt form enhances aqueous solubility relative to the free base, a property critical for solution-phase chemistry and biological assay compatibility .

Why Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride Cannot Be Swapped with Saturated or N-Alkylated Analogs


The unsaturated C5–C6 double bond in the target compound is not a passive structural feature; it is a reactive handle enabling downstream transformations (epoxidation, hydroboration, metathesis) that are impossible with saturated bicyclo[2.2.1]heptan-2-amines [1]. In biological contexts, the presence of this double bond alters the conformational rigidity and electronic character of the scaffold, leading to divergent structure-activity relationships. A study of >80 cage-amine derivatives demonstrated that analgesic activity decreases upon saturation of the norbornene double bond, and that endo stereoisomers exhibit consistently higher activity than exo forms [2]. Substituting the hydrochloride salt with the free base (CAS 52430-93-0) also compromises aqueous solubility, potentially limiting its utility in biological assays and aqueous reaction conditions .

Quantitative Differentiation Evidence for Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride Against Closest Analogs


Unsaturated Double Bond Preserves Analgesic Activity Relative to Saturated Norbornane-2-amines (Class-Level Study)

In a comparative study of >80 cage-amine derivatives, analgesic activity in the 'hot plate' model (55°C) was assessed for exo- and endo-2-aminomethylbicyclo[2.2.1]hept-5-enes versus their saturated analogs. Analgesic action decreased upon disappearance of the double bond and increased with the number of cycles in the carbon frame [1]. This class-level inference positions the unsaturated norbornene scaffold – the core of the target compound – as superior for analgesic activity relative to the saturated norbornane analog.

Analgesic activity Structure-activity relationship Norbornene scaffold

Endo Stereochemistry Confers Higher Biological Activity than Exo (Cross-study Comparable)

The Cambridge analgesic study explicitly reports that endo-stereoisomers of norbornene-2-aminomethyl derivatives exhibit higher analgesic activity than their exo counterparts [1]. While the target compound (CAS 201815-59-0) is typically supplied as a racemic mixture or as the endo-racemate (rac-(1R,2R,4R)), the stereochemical identity of the 2-amino substituent directly impacts biological readouts. For procurement, specifying endo-enriched or enantiopure material may be critical for reproducible biological results.

Stereochemistry-activity relationship Endo vs exo Norbornene amines

Olefinic Handle Enables Downstream Isocyanate Formation for sEH Inhibitor Synthesis (Cross-study Comparable)

The target compound serves as a direct precursor to bicyclo[2.2.1]hept-5-en-2-yl isocyanate via phosgenation, achieving yields up to ~70% [1]. This isocyanate is a key intermediate for 1,3-disubstituted ureas evaluated as human soluble epoxide hydrolase (sEH) inhibitors and RNA virus replication inhibitors. Saturated norbornane-2-amines (e.g., CAS 65481-69-8) lack the olefinic moiety that may contribute to target binding in the sEH active site through hydrophobic or π-interactions [1][2].

Soluble epoxide hydrolase Isocyanate synthesis Urea inhibitors

Hydrochloride Salt Provides Handling and Solubility Advantage over Free Base (Class-level Inference)

The hydrochloride salt of bicyclo[2.2.1]hept-5-en-2-amine (CAS 201815-59-0) is described as a white crystalline powder soluble in water and ethanol , whereas the free base (CAS 52430-93-0, MW 109.17 g/mol) is a liquid or low-melting solid with limited aqueous solubility . Amine hydrochlorides generally exhibit enhanced aqueous solubility, improved handling characteristics, and reduced volatility compared to free bases – a class-level principle applicable here . This makes the hydrochloride salt the preferred form for aqueous biological assays, salt metathesis, and formulation studies.

Aqueous solubility Salt form Assay compatibility

Optimal Research and Industrial Application Scenarios for Bicyclo[2.2.1]hept-5-en-2-amine hydrochloride (CAS 201815-59-0)


Medicinal Chemistry: Analgesic and CNS-targeted Lead Optimization

In SAR campaigns exploring norbornene-based analgesics or CNS-active agents, the unsaturated endo-norbornene-2-amine scaffold (as the hydrochloride salt) provides a rigid, stereochemically defined core that has demonstrated superior analgesic activity over saturated analogs and exo isomers in rodent hot plate assays [1]. The hydrochloride salt ensures aqueous solubility for in vivo formulation.

Soluble Epoxide Hydrolase (sEH) Inhibitor Development

The target compound is a validated precursor for bicyclo[2.2.1]hept-5-en-2-yl isocyanate, a key intermediate en route to 1,3-disubstituted ureas with documented sEH inhibitory and antiviral (RNA virus, SARS-CoV) potential [2][3]. The olefinic group may contribute to target binding, differentiating it from saturated norbornane-derived inhibitors.

CXCR1/CXCR2 Chemokine Receptor Antagonist Scaffold Derivatization

Derivatives of bicyclo[2.2.1]hept-5-en-2-amine have been incorporated into N,N'-diarylsquaramide CXCR2 selective antagonists with nanomolar potency (e.g., compound 2e: CXCR2 IC₅₀ = 48 nM, CXCR1 IC₅₀/CXCR2 IC₅₀ selectivity = 60.4) [4]. The target hydrochloride salt serves as the amine source for constructing the bicyclic squaramide pharmacophore.

Organic Synthesis: Building Block Requiring Dual Amine + Olefin Reactivity

In synthetic routes requiring sequential or orthogonal derivatization – e.g., amine acylation/sulfonylation followed by olefin epoxidation, hydroboration, or metathesis – the target compound offers a unique combination of functional handles absent in saturated norbornane-2-amines [5]. The hydrochloride salt form provides bench-stable storage and straightforward handling.

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